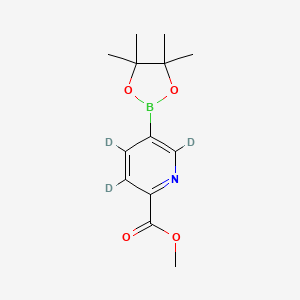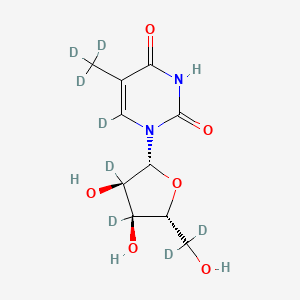
5-Methyluracil-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyluracil-d8: is a deuterated form of 5-methyluracil, also known as thymine. Thymine is one of the four nucleobases in the nucleic acid of DNA, represented by the letter T. It pairs with adenine in DNA through two hydrogen bonds, stabilizing the nucleic acid structures . The deuterated form, this compound, is used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyluracil-d8 involves the deuteration of 5-methyluracil. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. This process typically involves the use of deuterated solvents and catalysts to facilitate the exchange .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The reaction conditions are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyluracil-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups .
Applications De Recherche Scientifique
Chemistry: 5-Methyluracil-d8 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterated form allows for precise tracking using spectroscopic techniques .
Biology: In biological research, this compound is used to study DNA replication and repair mechanisms. Its incorporation into DNA allows researchers to investigate the effects of deuteration on biological processes .
Medicine: In medical research, this compound is used to develop and test new drugs. Its unique properties make it a valuable tool for studying drug interactions and metabolism .
Industry: In the industrial sector, this compound is used in the production of labeled compounds for various applications, including pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 5-Methyluracil-d8 involves its incorporation into DNA. The deuterium atoms replace hydrogen atoms, which can affect the stability and function of the DNA molecule. This modification allows researchers to study the effects of deuteration on DNA structure and function .
Molecular Targets and Pathways: this compound targets DNA and interacts with various enzymes involved in DNA replication and repair. The pathways affected by its incorporation include those related to nucleotide synthesis and DNA polymerase activity .
Comparaison Avec Des Composés Similaires
Thymine (5-Methyluracil): The non-deuterated form of 5-Methyluracil-d8.
Uracil: A pyrimidine nucleobase found in RNA, similar in structure to thymine but lacking the methyl group at the 5th position.
Fluorouracil: A fluorinated derivative of uracil used in cancer treatment.
Uniqueness: this compound is unique due to its deuterated form, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis using spectroscopic techniques, making it a valuable tool in various scientific fields .
Propriétés
Formule moléculaire |
C10H14N2O6 |
|---|---|
Poids moléculaire |
266.28 g/mol |
Nom IUPAC |
6-deuterio-1-[(2R,3R,4S,5R)-3,4-dideuterio-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i1D3,2D,3D2,6D,7D |
Clé InChI |
DWRXFEITVBNRMK-ITCCUZHOSA-N |
SMILES isomérique |
[2H]C1=C(C(=O)NC(=O)N1[C@H]2[C@]([C@]([C@H](O2)C([2H])([2H])O)([2H])O)([2H])O)C([2H])([2H])[2H] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


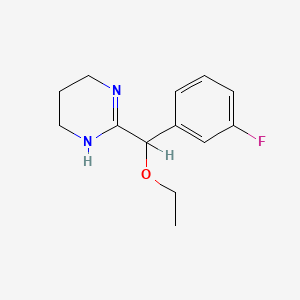
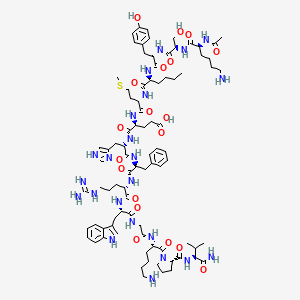
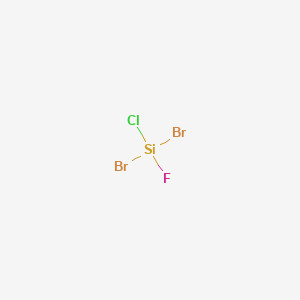
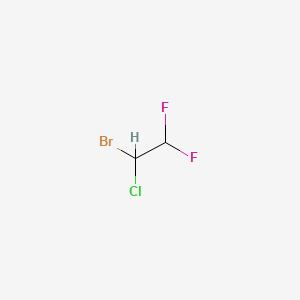
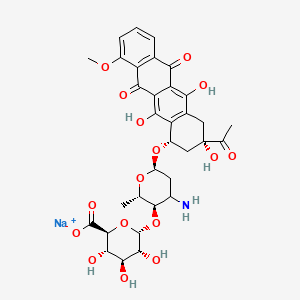
![6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride](/img/structure/B13423803.png)
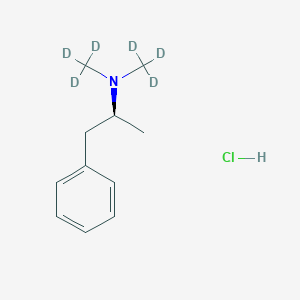
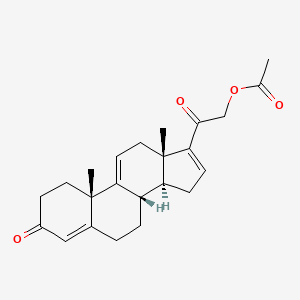
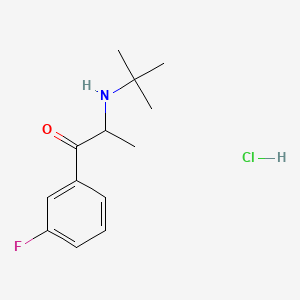

![3-Azabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B13423851.png)
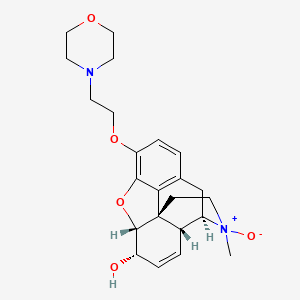
![1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene](/img/structure/B13423858.png)
